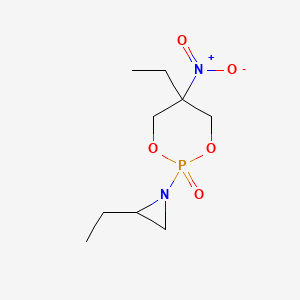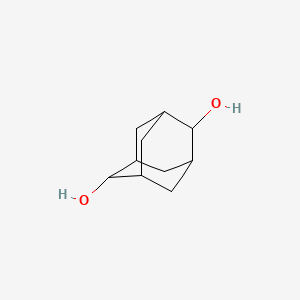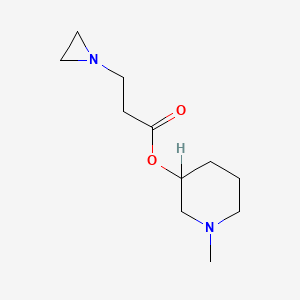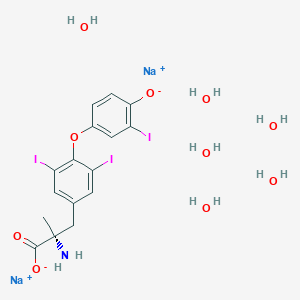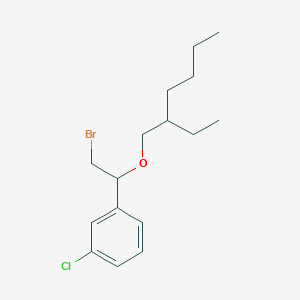
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound is characterized by its unique structural features, including the presence of a nitro group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- typically involves the condensation of 1,2-diaminobenzene with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts such as γ-Fe2O3@SiO2/Ce(OTf)3 has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzodiazepines, and various other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic and anticonvulsant agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The compound’s effects include muscle relaxation, decreased anxiety, and central nervous system depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-: Lacks the nitro group, resulting in different pharmacological properties.
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Contains additional hydrogen atoms, leading to variations in its chemical reactivity.
Uniqueness
The presence of the nitro group at the 8th position in 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- imparts unique chemical and pharmacological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
24107-40-2 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2,2,4-trimethyl-8-nitro-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-12(2,3)14-11-6-9(15(16)17)4-5-10(11)13-8/h4-6,14H,7H2,1-3H3 |
InChI-Schlüssel |
RHOPUSSKKPUWAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])NC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



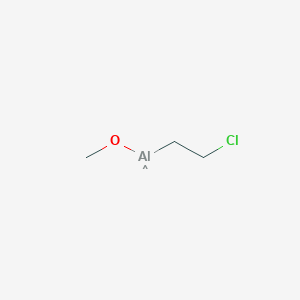
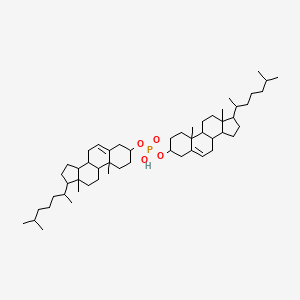

![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
